Cas no 449766-88-5 (ethyl 2-4-(dibutylsulfamoyl)benzamido-6-methyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate)

Ethyl 2-(4-(dibutylsulfamoyl)benzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a synthetic organic compound featuring a thienopyridine core modified with a dibutylsulfamoyl benzamido substituent. Its structure combines a sulfonamide moiety with a fused heterocyclic system, suggesting potential utility in medicinal chemistry or agrochemical applications. The presence of the ethyl ester group enhances solubility and reactivity, facilitating further derivatization. The dibutylsulfamoyl group may contribute to lipophilicity and membrane permeability, while the methyl-substituted thienopyridine scaffold offers stability and structural diversity. This compound is of interest for researchers exploring novel bioactive molecules, particularly in the development of enzyme inhibitors or receptor modulators. Proper handling and storage under inert conditions are recommended due to its sensitive functional groups.
ethyl 2-4-(dibutylsulfamoyl)benzamido-6-methyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate structure
449766-88-5 structure
Product Name:ethyl 2-4-(dibutylsulfamoyl)benzamido-6-methyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate
CAS No:449766-88-5
MF:C26H37N3O5S2
MW:535.719084501266
CID:6051407
PubChem ID:4687359
Update Time:2025-06-09

ethyl 2-4-(dibutylsulfamoyl)benzamido-6-methyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-4-(dibutylsulfamoyl)benzamido-6-methyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate
    • Thieno[2,3-c]pyridine-3-carboxylic acid, 2-[[4-[(dibutylamino)sulfonyl]benzoyl]amino]-4,5,6,7-tetrahydro-6-methyl-, ethyl ester
    • F0539-0032
    • ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
    • ethyl 2-({4-[(dibutylamino)sulfonyl]benzoyl}amino)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
    • ethyl 2-[4-(dibutylsulfamoyl)benzamido]-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
    • AKOS002095944
    • ethyl 2-[[4-(dibutylsulfamoyl)benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
    • 449766-88-5
    • Inchi: 1S/C26H37N3O5S2/c1-5-8-15-29(16-9-6-2)36(32,33)20-12-10-19(11-13-20)24(30)27-25-23(26(31)34-7-3)21-14-17-28(4)18-22(21)35-25/h10-13H,5-9,14-18H2,1-4H3,(H,27,30)
    • InChI Key: HRXQINSSIDZWSE-UHFFFAOYSA-N
    • SMILES: C1N(C)CCC2C(C(OCC)=O)=C(NC(=O)C3=CC=C(S(N(CCCC)CCCC)(=O)=O)C=C3)SC1=2

Computed Properties

  • Exact Mass: 535.21746364g/mol
  • Monoisotopic Mass: 535.21746364g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 36
  • Rotatable Bond Count: 13
  • Complexity: 818
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 133Ų

Experimental Properties

  • Density: 1.232±0.06 g/cm3(Predicted)
  • pka: 11.90±0.20(Predicted)

ethyl 2-4-(dibutylsulfamoyl)benzamido-6-methyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate Pricemore >>

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Additional information on ethyl 2-4-(dibutylsulfamoyl)benzamido-6-methyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate

Ethyl 2-4-(Dibutylsulfamoyl)benzamido-6-methyl-4H,5H,6H,7H-thieno\[2,3-c\]pyridine-3-carboxylate (CAS No. 449766-88-5): A Comprehensive Overview

Ethyl 2-4-(dibutylsulfamoyl)benzamido-6-methyl-4H,5H,6H,7H-thieno\[2,3-c\]pyridine-3-carboxylate (CAS No. 449766-88-5) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to a class of thienopyridines, which are known for their diverse biological activities and potential therapeutic applications. In this comprehensive overview, we will delve into the structural characteristics, synthesis methods, biological properties, and recent research advancements associated with this compound.

Structural Characteristics

The molecular structure of ethyl 2-4-(dibutylsulfamoyl)benzamido-6-methyl-4H,5H,6H,7H-thieno\[2,3-c\]pyridine-3-carboxylate (CAS No. 449766-88-5) is characterized by a thienopyridine core with several functional groups attached. The thienopyridine ring system is a six-membered ring fused with a five-membered thiophene ring, providing a unique scaffold for the attachment of various substituents. The presence of the ethyl ester group at the C3 position and the dibutylsulfamoyl benzamido group at the C2 position imparts specific chemical and biological properties to the molecule.

The dibutylsulfamoyl benzamido group is particularly noteworthy due to its potential to modulate biological activity through interactions with specific protein targets. The sulfamoyl moiety is known for its ability to form hydrogen bonds and engage in electrostatic interactions, which can enhance the binding affinity of the compound to its target proteins. Additionally, the benzamido group provides a planar aromatic structure that can participate in π-stacking interactions with protein residues.

Synthesis Methods

The synthesis of ethyl 2-4-(dibutylsulfamoyl)benzamido-6-methyl-4H,5H,6H,7H-thieno\[2,3-c\]pyridine-3-carboxylate (CAS No. 449766-88-5) typically involves a multi-step process that combines various synthetic strategies. One common approach involves the condensation of an appropriate thienopyridine derivative with a dibutylsulfamoyl benzamide intermediate. This reaction can be facilitated by coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole), which help to form the amide bond between the thienopyridine and the dibutylsulfamoyl benzamide.

Another key step in the synthesis involves the introduction of the ethyl ester group at the C3 position of the thienopyridine ring. This can be achieved through esterification reactions using ethyl alcohol and an appropriate carboxylic acid derivative. The choice of solvent and reaction conditions plays a crucial role in optimizing yield and purity.

Biological Properties

Ethyl 2-4-(dibutylsulfamoyl)benzamido-6-methyl-4H,5H,6H,7H-thieno\[2,3-c\]pyridine-3-carboxylate (CAS No. 449766-88-5) has been extensively studied for its potential biological activities. One of its most significant properties is its ability to act as a potent inhibitor of specific enzymes involved in various disease pathways. For example, recent research has shown that this compound exhibits strong inhibitory activity against certain kinases and proteases that are implicated in cancer progression and inflammatory diseases.

In addition to its enzymatic inhibition properties, ethyl 2-4-(dibutylsulfamoyl)benzamido-6-methyl-4H,5H,6H,7H-thieno\[2,3-c\]pyridine-3-carboxylate has also been investigated for its anti-inflammatory effects. Studies have demonstrated that it can effectively reduce inflammation by modulating the activity of key inflammatory mediators such as cytokines and chemokines. This makes it a promising candidate for the development of new anti-inflammatory drugs.

Clinical Applications and Research Advancements

The potential clinical applications of ethyl 2-4-(dibutylsulfamoyl)benzamido-6-methyl-4H,5H,6H,7H-thieno\[2,3-c\]pyridine-3-carboxylate (CAS No. 449766-88-5) are currently being explored in various preclinical and early-stage clinical trials. One area of focus is its use as an anticancer agent. Preclinical studies have shown that this compound can selectively target cancer cells while sparing normal cells, making it an attractive candidate for cancer therapy.

In addition to cancer research, there is growing interest in using this compound for treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Early-stage clinical trials have reported promising results in terms of safety and efficacy profiles. These findings have paved the way for further clinical development and potential commercialization.

Conclusion

Ethyl 2-4-(dibutylsulfamoyl)benzamido-6-methyl-4H,5H,6H,7H-thieno\[2,3-c\]pyridine-3-carboxylate (CAS No. 449766-88-5) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an intriguing candidate for further investigation and development. As research continues to advance in this field, it is likely that new insights into the mechanisms of action and therapeutic applications of this compound will emerge.

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